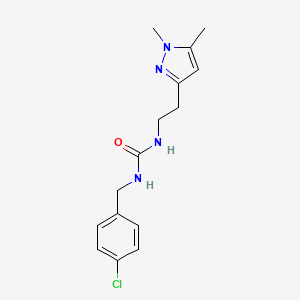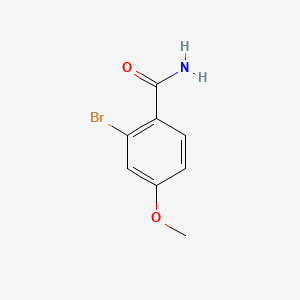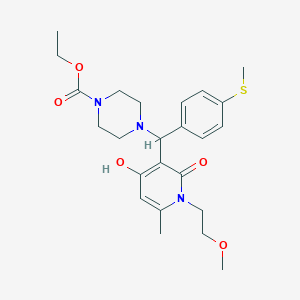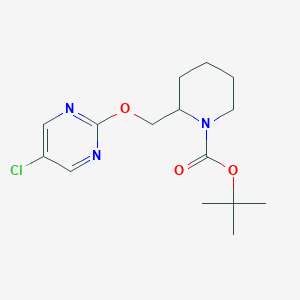![molecular formula C16H18N2O2S B2498853 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 868376-54-9](/img/structure/B2498853.png)
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzo[d]thiazole derivatives often involves multistep reactions, starting from basic aromatic compounds undergoing condensation, cyclization, and substitution reactions. For instance, the synthesis of Co(II) complexes with benzo[d]thiazole ligands involves elemental analysis, FT-IR, electronic, EI mass, and XRD spectra analyses, demonstrating the complex synthesis routes possible for derivatives of benzo[d]thiazoles (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Molecular Structure Analysis
The molecular structure of compounds containing benzo[d]thiazole units can be elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. For example, the crystal structure determination of cyclopropanecarboxamide derivatives reveals significant insights into their 3D conformation and structural features (J. Lu et al., 2021).
Chemical Reactions and Properties
Benzo[d]thiazole derivatives engage in various chemical reactions, including cyclization and interaction with other chemical entities. The reactivity often hinges on the functional groups present, with ethoxy and allyl substituents offering sites for reactions such as oxidative cyclization or interaction with electrophiles and nucleophiles. The synthesis of fused benzoimidazothiazole derivatives via FeCl3/ZnI2-catalyzed oxidative cyclization demonstrates the reactivity of benzo[d]thiazole compounds (Subhajit Mishra et al., 2014).
Aplicaciones Científicas De Investigación
Cytotoxic and Antimicrobial Activities
Benzothiazole derivatives, including those structurally related to (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide, have been synthesized and evaluated for cytotoxic and antimicrobial activities. Specifically, similar compounds have shown significant cytotoxicity against cancer cell lines such as A549, MCF7-MDR, and HT1080, and moderate inhibitory effects on bacterial growth like Staphylococcus aureus and some fungi (Nam et al., 2010).
Fluorescence Properties and Anticancer Activity
Research on Co(II) complexes of benzothiazole derivatives has shown that these compounds exhibit fluorescence quenching and potential in vitro cytotoxicity against human breast cancer cell line MCF 7 (Vellaiswamy & Ramaswamy, 2017).
Intramolecular Electrophilic Addition
Studies on similar benzothiazole compounds involve the generation of novel cyclic ylides through an intramolecular electrophilic addition of carbene to a sulfur atom. This results in various types of rearrangements offering a range of cyclopropyl sulfides and other compounds, highlighting the chemical versatility of these compounds (Ojima & Kondo, 1973).
Cyanide Anion Recognition
Benzothiazole derivatives have been synthesized and studied for their recognition properties of cyanide anions, where certain compounds exhibit a notable change in color and fluorescence in response to cyanide, indicating their potential use as chemosensors (Wang et al., 2015).
Diastereoselective Synthesis and Cycloaddition Reactions
The diastereoselective synthesis of spiro compounds via cycloaddition reactions of benzothiazolium salts has been explored. These synthetic methods produce novel compounds with potential in various chemical applications (Zeng et al., 2018).
Novel Reactions with Methylenecyclopropenes
Reactions involving benzothiazolium compounds with methylenecyclopropenes lead to the formation of distinct derivatives. These reactions demonstrate the chemical reactivity and potential for creating diverse compounds in organic synthesis (Tsuge, Shimoharada, & Noguchi, 1981).
Propiedades
IUPAC Name |
N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-10-18-14-12(20-4-2)6-5-7-13(14)21-16(18)17-15(19)11-8-9-11/h3,5-7,11H,1,4,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYQDJBAHIDRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3CC3)N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2498770.png)
![2-(2-ethyl-1,3-thiazol-4-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2498771.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2498772.png)
![(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B2498775.png)

![6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)





![2-{[(3-Bromo-4-fluorophenyl)(cyano)amino]methyl}-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B2498790.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2498791.png)
